An In-depth Technical Guide to 3-Methyl-4-nonanol
An In-depth Technical Guide to 3-Methyl-4-nonanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 3-Methyl-4-nonanol. This secondary alcohol, with its unique branched structure, presents interesting characteristics for researchers in organic synthesis, materials science, and drug development. This document consolidates available data to offer a detailed resource for scientists and professionals, highlighting both established knowledge and areas for further investigation.
Introduction
3-Methyl-4-nonanol (CAS No. 26533-32-4) is a ten-carbon, branched-chain secondary alcohol.[1] Its structure, featuring a methyl group adjacent to the hydroxyl-bearing carbon, influences its physical properties and reactivity in ways distinct from its linear isomers. While not as extensively studied as some other C10 alcohols, 3-Methyl-4-nonanol serves as an interesting model for understanding the impact of alkyl branching on the characteristics of aliphatic alcohols. This guide aims to provide a detailed exploration of its chemical identity, properties, and potential utility.
Chemical and Physical Properties
The fundamental properties of 3-Methyl-4-nonanol are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties are estimated based on its isomers, such as 4-Methyl-4-nonanol.
| Property | Value | Source |
| IUPAC Name | 3-methylnonan-4-ol | [1] |
| CAS Number | 26533-32-4 | [1] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Boiling Point | ~201.3 °C at 760 mmHg (estimated, based on 4-Methyl-4-nonanol) | [2] |
| Density | ~0.828 g/cm³ (estimated, based on 4-Methyl-4-nonanol) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3] |
| XLogP3 | 3.6 | [1] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Methyl-4-nonanol.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyl-4-nonanol exhibits characteristic peaks for an aliphatic alcohol. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed around 2850-3000 cm⁻¹, and a C-O stretching vibration appears in the 1050-1150 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum of 3-Methyl-4-nonanol shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.[1]
Mass Spectrometry (MS)
The mass spectrum of 3-Methyl-4-nonanol would be expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of water (M-18), as well as α-cleavage on either side of the carbon bearing the hydroxyl group, leading to characteristic fragment ions.
Synthesis and Reactivity
Synthesis
A plausible and widely applicable method for the synthesis of 3-Methyl-4-nonanol is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. One potential route is the reaction of pentylmagnesium bromide with 2-methylbutanal.
Experimental Protocol: Grignard Synthesis of 3-Methyl-4-nonanol
Objective: To synthesize 3-Methyl-4-nonanol via the Grignard reaction.
Materials:
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Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether
-
2-Methylbutanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.
-
Add a small amount of the 1-bromopentane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (pentylmagnesium bromide).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-methylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation, and purify the crude product by distillation under reduced pressure.
Caption: Grignard Synthesis of 3-Methyl-4-nonanol.
Reactivity
As a secondary alcohol, 3-Methyl-4-nonanol can undergo a variety of reactions characteristic of this functional group.
Oxidation: Oxidation of 3-Methyl-4-nonanol yields the corresponding ketone, 3-Methyl-4-nonanone.[4] A variety of oxidizing agents can be used for this transformation, including chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.
Experimental Protocol: Oxidation to 3-Methyl-4-nonanone
Objective: To oxidize 3-Methyl-4-nonanol to 3-Methyl-4-nonanone using Jones reagent.
Materials:
-
3-Methyl-4-nonanol
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-Methyl-4-nonanol in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 3-Methyl-4-nonanone, which can be further purified by distillation.
Caption: Oxidation of 3-Methyl-4-nonanol.
Potential Applications and Biological Significance
While specific applications for 3-Methyl-4-nonanol are not widely documented, its structural similarity to other C10 alcohols suggests potential uses in several industries.
Flavor and Fragrance Industry: Decanols and their esters are known for their fatty, waxy, and sometimes floral or citrusy notes.[5] Branched-chain alcohols can contribute unique and complex aroma profiles. It is plausible that 3-Methyl-4-nonanol or its esters could be used as components in flavor and fragrance formulations to impart specific nuances.
Chemical Intermediate: As a functionalized ten-carbon molecule, 3-Methyl-4-nonanol can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Safety and Toxicology
3-Methyl-4-nonanol is classified as causing serious eye irritation.[1] As with other aliphatic alcohols, it should be handled with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area. The toxicology of C10 secondary alcohols is not extensively studied individually, but in general, they are considered to have low to moderate acute toxicity.[6] Ingestion can cause gastrointestinal irritation, and high concentrations of vapor may lead to respiratory tract irritation and central nervous system depression.
Conclusion
3-Methyl-4-nonanol is a branched secondary alcohol with a range of chemical properties that make it a subject of interest for further research. While detailed experimental data for some of its physical and spectroscopic properties are lacking, this guide provides a comprehensive overview based on available information and reasonable extrapolations from related compounds. The synthetic and reactive pathways outlined here offer a solid foundation for researchers looking to work with this molecule. Its potential applications in the flavor and fragrance industry, as well as a chemical intermediate, warrant further investigation.
References
-
PubChem. 3-Methyl-4-nonanol. National Center for Biotechnology Information. [Link][1]
-
PubChem. 3-Methyl-4-nonanone. National Center for Biotechnology Information. [Link][4]
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